An In-depth Technical Guide to 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole: Molecular Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole: Molecular Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, a heterocyclic compound with potential applications in medicinal chemistry. By synthesizing available data and established scientific principles, this document delves into its molecular structure, physicochemical properties, potential synthetic routes, and the pharmacological context of the broader isoxazole class of molecules.
Introduction to the Isoxazole Scaffold
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This structural motif is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active compounds.[2][3] The unique electronic and steric properties of the isoxazole ring allow it to serve as a versatile scaffold in drug design, contributing to enhanced physicochemical characteristics and biological activity.[2] Derivatives of isoxazole have demonstrated a broad spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3] The biological activity of these compounds is often attributed to the isoxazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking.[4]
Molecular Structure and Physicochemical Properties
3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is a disubstituted isoxazole featuring a phenyl group at the 3-position and a piperidin-1-ylpropyl side chain at the 5-position.
Molecular Structure Visualization
Caption: 2D structure of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.
Physicochemical Data
A summary of the key physicochemical properties of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | 3-phenyl-5-(3-piperidin-1-ylpropyl)-1,2-oxazole | [5] |
| CAS Number | 895-73-8 | [6] |
| Molecular Formula | C17H22N2O | [5] |
| Molecular Weight | 270.37 g/mol | [5] |
| Predicted XlogP | 3.6 | [5] |
| Topological Polar Surface Area (TPSA) | 29.30 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 5 | [7] |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.
Experimental Protocol: A General Approach
The following protocol outlines a general procedure for the synthesis of 3,5-disubstituted isoxazoles that can be adapted for the target compound.
Step 1: In situ Generation of Benzonitrile Oxide
-
Dissolve benzaldehyde oxime in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of an oxidizing agent, for example, N-chlorosuccinimide (NCS) or aqueous sodium hypochlorite (bleach), to the reaction mixture.
-
Stir the reaction at a low temperature for a specified period to allow for the formation of the intermediate hydroximoyl chloride, which then eliminates HCl in the presence of a base to form benzonitrile oxide.
Step 2: [3+2] Cycloaddition
-
To the in situ generated benzonitrile oxide, add the alkyne, 5-(piperidin-1-yl)pent-1-yne.
-
Add a non-nucleophilic base, such as triethylamine, to facilitate the cycloaddition.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction mixture with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the compound, confirming its molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the C=N and N-O bonds of the isoxazole ring.
Pharmacological Potential and Future Directions
While specific biological activity data for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is not available in the public domain, the well-documented and diverse pharmacological profiles of other isoxazole derivatives provide a strong rationale for its investigation.
Potential Therapeutic Areas
The isoxazole scaffold is present in numerous compounds with a wide range of biological activities.[1][2] These include:
-
Anti-inflammatory Activity: Many isoxazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[3]
-
Anticancer Activity: Certain isoxazoles have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[3][11]
-
Antimicrobial Activity: The isoxazole nucleus is a key component of some antibacterial and antifungal drugs.[2]
-
Neurological Applications: Some isoxazole-containing compounds have been investigated for their effects on the central nervous system, including potential anxiolytic and antidepressant activities.[1]
Given the structural features of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, particularly the presence of the basic piperidine moiety which can influence solubility and receptor binding, it is a promising candidate for screening in various biological assays to explore its therapeutic potential.
Proposed Signaling Pathway for Investigation
Caption: Hypothetical inhibition of the COX pathway by an isoxazole derivative.
Conclusion
3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole represents an intriguing molecule within the pharmacologically significant class of isoxazoles. While specific experimental data for this compound remains to be published, its structural features and the established biological activities of related compounds suggest it is a worthwhile candidate for further investigation. The synthetic strategies and analytical methods outlined in this guide provide a framework for its preparation and characterization, paving the way for future studies to elucidate its potential therapeutic value.
References
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